molecular formula C28H36ClN3O9 B14159492 Benzoic acid, 3,4,5-trimethoxy-, 1-(1-pyrrolidinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride CAS No. 38952-84-0

Benzoic acid, 3,4,5-trimethoxy-, 1-(1-pyrrolidinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride

Cat. No.: B14159492
CAS No.: 38952-84-0
M. Wt: 594.1 g/mol
InChI Key: HQMNIQHZGUIYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3,4,5-trimethoxy-, 1-(1-pyrrolidinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of multiple methoxy groups and a phthalazinyl moiety, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Esterification: The reaction of benzoic acid derivatives with alcohols in the presence of an acid catalyst to form esters.

    Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Phthalazinyl Derivative Formation: The synthesis of the phthalazinyl moiety through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Final Coupling: The coupling of the intermediate compounds to form the final ester product, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the pyrrolidinyl moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

The compound may have potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties, although specific studies are required to confirm these effects.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple methoxy groups and the phthalazinyl moiety may enhance its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar ester or methoxy groups.

    Phthalazinyl derivatives: Compounds containing the phthalazinyl moiety.

Uniqueness

This compound is unique due to the combination of the benzoic acid ester, multiple methoxy groups, and the phthalazinyl moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

38952-84-0

Molecular Formula

C28H36ClN3O9

Molecular Weight

594.1 g/mol

IUPAC Name

[1-pyrrolidin-1-yl-3-(5,6,7-trimethoxy-1-oxophthalazin-2-yl)propan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C28H35N3O9.ClH/c1-34-21-11-17(12-22(35-2)25(21)38-5)28(33)40-18(15-30-9-7-8-10-30)16-31-27(32)19-13-23(36-3)26(39-6)24(37-4)20(19)14-29-31;/h11-14,18H,7-10,15-16H2,1-6H3;1H

InChI Key

HQMNIQHZGUIYLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCCC2)CN3C(=O)C4=CC(=C(C(=C4C=N3)OC)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.